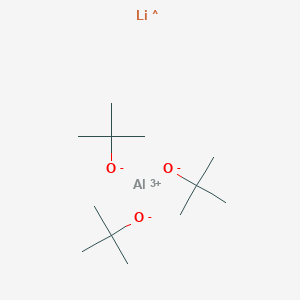

三叔丁氧基氢化铝锂

描述

Lithium tri-tert-butoxyaluminum hydride is a mild reducing agent mainly used for the selective reduction of ketones.

科学研究应用

有机合成中的还原剂

三叔丁氧基氢化铝锂通常用作有机合成中的还原剂。由于其反应性和选择性,它特别适用于酰卤、醛、酮和酯的选择性还原 .

抗菌应用

该化合物也用作抗菌剂。其化学性质使其能够抑制微生物的生长,使其在抗菌治疗的开发中具有价值 .

降胆固醇剂

在医学领域,三叔丁氧基氢化铝锂已被确定为一种潜在的降胆固醇剂。其降低体内胆固醇水平的机制可能为高胆固醇血症的新疗法带来希望 .

离子渗透性合成膜

该化合物用于创建离子渗透性合成膜。这些膜在各个领域都有应用,包括水净化和储能系统 .

Schwartz试剂的原位生成

一种高效的原位生成Schwartz试剂的方法涉及使用三叔丁氧基氢化铝锂。这种方法便于将酰胺还原为醛,以及对炔烃和烯烃进行区域选择性氢锆化-碘化 .

作用机制

Target of Action

Lithium aluminumtri-tert-butoxyhydride, also known as Lithium aluminum tri-tert-butoxyhydride or Aluminium lithium tri-tert-butoxide hydride, primarily targets acyl halides, aldehydes, ketones, and esters . It is also used to reduce imidoyl chlorides to aldimines .

Mode of Action

The compound acts as a bulky reducing agent . The mechanism for this reaction is a fairly straightforward nucleophilic acyl substitution; addition of hydride to the carbonyl followed by elimination of halide . The bulky tert-butoxy groups help to modulate (i.e., slow down) the reactivity of the reagent .

Biochemical Pathways

The compound is involved in the reduction of acid halides to aldehydes . It is also used in the reduction of amides to aldehydes and the regioselective hydrozirconation-iodination of alkynes and alkenes .

Pharmacokinetics

It’s important to note that the compound is a stable, mild reducing agent .

Result of Action

The compound selectively reduces acyl halides, aldehydes, ketones, and esters . It can also reduce imidoyl chlorides to aldimines and aromatic disulfides to the corresponding thiols .

Action Environment

The compound is stable and its reactivity can be modulated by the bulky tert-butoxy groups . .

生化分析

Biochemical Properties

Lithium aluminumtri-tert-butoxyhydride plays a crucial role in biochemical reactions as a reducing agent. It is known to interact with enzymes, proteins, and other biomolecules, facilitating the reduction of aldehydes and ketones. The compound’s selective reduction properties make it valuable in biochemical pathways where specific reduction reactions are required without affecting other functional groups . For instance, it can reduce imidoyl chlorides to aldimines and aromatic disulfides to thiols . These interactions are essential in various biochemical processes, including the synthesis of complex organic molecules.

Cellular Effects

The effects of Lithium aluminumtri-tert-butoxyhydride on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the reduction of specific substrates within cells, thereby modulating metabolic pathways . The compound’s ability to selectively reduce certain functional groups without affecting others is crucial in maintaining cellular homeostasis and function.

Molecular Mechanism

At the molecular level, Lithium aluminumtri-tert-butoxyhydride exerts its effects through specific binding interactions with biomolecules. It acts as a reducing agent, facilitating the transfer of electrons to substrates, thereby reducing them. This process involves the formation of intermediate complexes with the target molecules, leading to their reduction . The compound’s mild reducing properties ensure that it selectively targets specific functional groups, minimizing unwanted side reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lithium aluminumtri-tert-butoxyhydride change over time. The compound is stable under dry conditions but reacts with water, leading to its degradation . Long-term studies have shown that the compound maintains its reducing properties over extended periods when stored properly. Exposure to moisture can lead to its hydrolysis, affecting its efficacy in biochemical reactions . These temporal effects are crucial for researchers to consider when using the compound in long-term experiments.

Dosage Effects in Animal Models

The effects of Lithium aluminumtri-tert-butoxyhydride vary with different dosages in animal models. At lower doses, the compound effectively reduces specific substrates without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold beyond which the compound’s reducing properties can become detrimental to the organism . Therefore, careful dosage optimization is essential in experimental settings.

Metabolic Pathways

Lithium aluminumtri-tert-butoxyhydride is involved in various metabolic pathways, primarily as a reducing agent. It interacts with enzymes and cofactors that facilitate the reduction of aldehydes, ketones, and other functional groups . The compound’s selective reduction properties influence metabolic flux and metabolite levels, contributing to the synthesis of complex organic molecules. These interactions are vital in maintaining the balance of metabolic pathways within cells.

Transport and Distribution

Within cells and tissues, Lithium aluminumtri-tert-butoxyhydride is transported and distributed through specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites, where it exerts its reducing effects . The compound’s localization and accumulation within cells are influenced by its interactions with cellular components, affecting its overall efficacy in biochemical reactions.

Subcellular Localization

Lithium aluminumtri-tert-butoxyhydride exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its reducing effects precisely where needed, minimizing unwanted side reactions and enhancing its efficacy in biochemical processes.

属性

InChI |

InChI=1S/3C4H9O.Al.Li/c3*1-4(2,3)5;;/h3*1-3H3;;/q3*-1;+3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBVGZAVHBZXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27AlLiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17476-04-9 | |

| Record name | Lithium aluminum tri-tert-butoxyhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017476049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium lithium tri-tert-butoxide hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

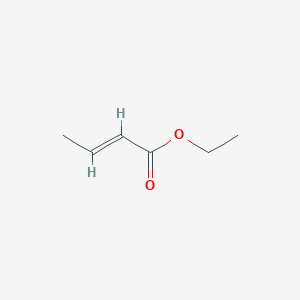

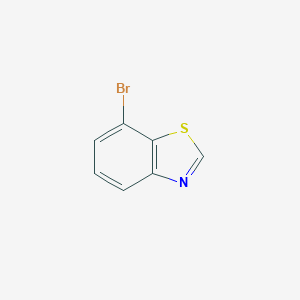

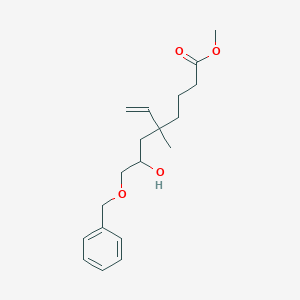

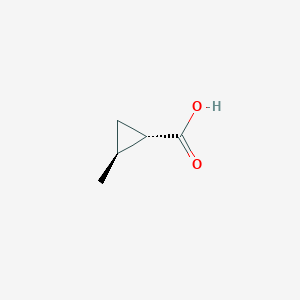

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

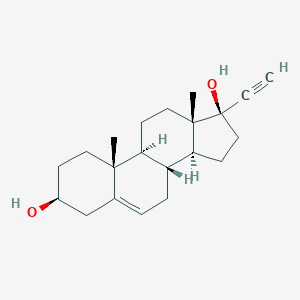

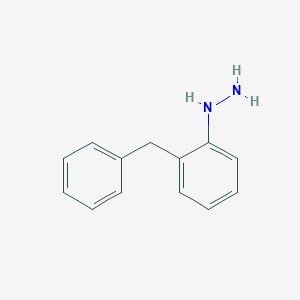

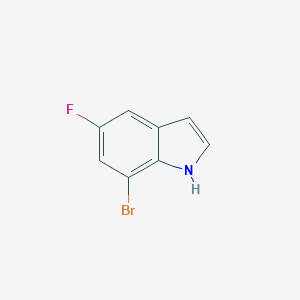

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

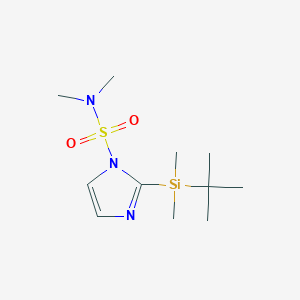

![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)

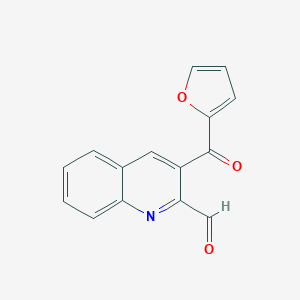

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

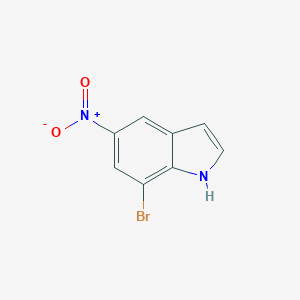

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)